![molecular formula C20H25N5O4S2 B2530086 Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 872998-41-9](/img/structure/B2530086.png)

Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

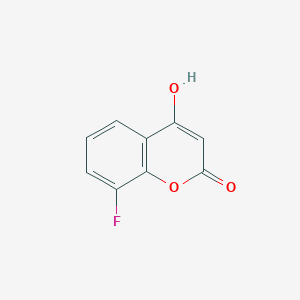

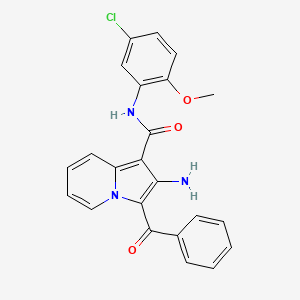

The compound , Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate, is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible antibacterial activity due to the presence of the [1,2,4]triazole moiety.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported through condensation reactions involving amino-triazole and other reactants. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Similarly, the synthesis of this compound would likely involve a multi-step synthesis starting with the appropriate triazole and incorporating the sulfonyl and thio-butanoate moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques allow for the determination of the geometrical parameters of the molecule and the identification of functional groups. Density Functional Theory (DFT) calculations, including geometry optimization and molecular orbital calculations, can be used to predict and compare the molecular structure of the compound with experimental data.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-b]pyridazine derivatives are likely to undergo various chemical reactions due to the presence of reactive functional groups. The amino group attached to the sulfonyl moiety could participate in nucleophilic substitution reactions, while the thio-butanoate ester could be involved in hydrolysis or transesterification reactions. The triazole ring itself may engage in reactions typical of heterocyclic compounds, such as ring-opening or electrophilic substitution.

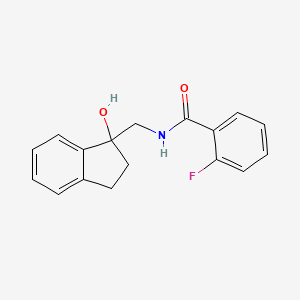

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and ester groups. The compound's spectroscopic properties, such as IR absorption bands and NMR chemical shifts, would provide insight into the electronic environment of the molecule. Additionally, the compound's antibacterial activity could be evaluated against various microbial strains to determine its efficacy and potential as an antibacterial agent .

Scientific Research Applications

Synthesis and Biological Evaluation

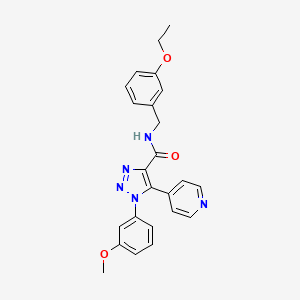

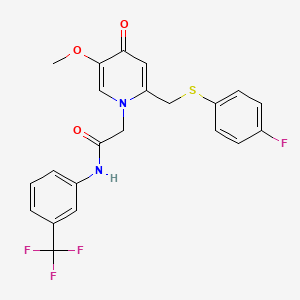

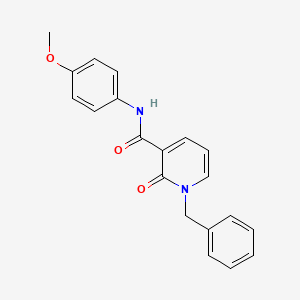

The research around the compound Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate and its derivatives primarily focuses on the synthesis of novel heterocyclic compounds and the evaluation of their biological activities. These compounds exhibit a range of antimicrobial, insecticidal, and potentially antiasthmatic properties, reflecting their significant potential in pharmaceutical research and development.

Antimicrobial and Antibacterial Applications : Studies have synthesized various heterocyclic compounds containing a sulfonamido moiety, demonstrating pronounced antimicrobial and antibacterial activities. These activities make them suitable candidates for the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013; Almajan et al., 2010).

Insecticidal Properties : Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown effectiveness against pests like the cotton leafworm, Spodoptera littoralis, suggesting applications in agricultural pest management (Fadda et al., 2017).

Potential Antiasthma Agents : The synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the broader therapeutic applications of such compounds. These have been identified as mediator release inhibitors, indicating their potential in treating asthma and related respiratory conditions (Medwid et al., 1990).

Cardiovascular Research : Certain derivatives have been synthesized for their coronary vasodilating and antihypertensive activities, illustrating the potential of these compounds in cardiovascular drug development (Sato et al., 1980).

Mechanism of Action

Sulfonyl Group

The sulfonyl group is a common functional group in organic chemistry, often imparting polarity and potentially interacting with various biological targets .Amino Group

The presence of an amino group could potentially allow for interactions with biological targets through hydrogen bonding .1,2,4-Triazole

1,2,4-Triazoles are a class of heterocyclic compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Pyridazine is a heterocyclic compound and it is less basic than pyridine. Pyridazine derivatives have been found to exhibit a wide range of biological activities.properties

IUPAC Name |

ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S2/c1-4-16(20(26)29-5-2)30-19-11-10-17-22-23-18(25(17)24-19)12-13-21-31(27,28)15-8-6-14(3)7-9-15/h6-11,16,21H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALQFKIPIBRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)